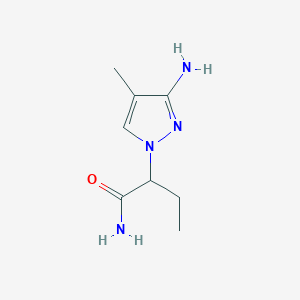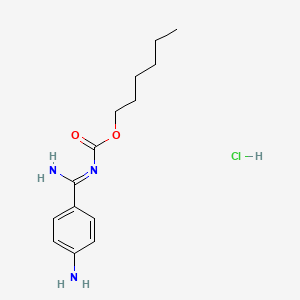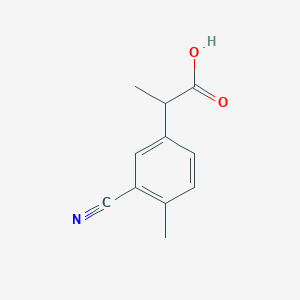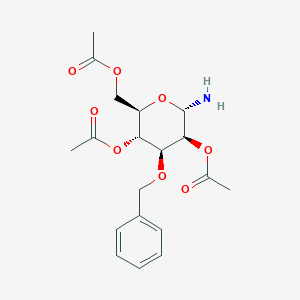![molecular formula C14H24F2N2O2 B13078560 tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure that imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves multiple steps. One common method includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear or planar molecules, making it a potent inhibitor or modulator. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
- tert-Butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate
- tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
These compounds share similar spirocyclic structures but differ in the position and number of fluorine atoms, as well as other substituents. The uniqueness of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(7-10-18)14(15,16)5-4-8-17-13/h17H,4-10H2,1-3H3 |
InChI Key |
WFPSTFVILMAHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)


![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)








